molecular formula C8H5Br2IO B12952825 2,2'-Dibromo-3'-iodoacetophenone

2,2'-Dibromo-3'-iodoacetophenone

Cat. No.: B12952825
M. Wt: 403.84 g/mol
InChI Key: GNHOGULSOCIQOV-UHFFFAOYSA-N
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Description

2,2’-Dibromo-3’-iodoacetophenone: is a halogenated acetophenone derivative It is characterized by the presence of two bromine atoms and one iodine atom attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the bromination of 3-iodoacetophenone using bromine in acetic acid at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods: Industrial production of 2,2’-Dibromo-3’-iodoacetophenone may involve similar bromination and iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-3’-iodoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for bromine substitution) and palladium catalysts (for coupling reactions) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted acetophenone derivatives.

    Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.

    Coupling Reactions: Formation of complex organic frameworks with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-3’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms and carbonyl group. The halogen atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dibromo-3’-iodoacetophenone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine and iodine atoms provides a versatile platform for further functionalization and derivatization in organic synthesis.

Properties

Molecular Formula

C8H5Br2IO

Molecular Weight

403.84 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5Br2IO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

GNHOGULSOCIQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)CBr

Origin of Product

United States

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